5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
CAS No.: 1005154-57-3
Cat. No.: VC4158204
Molecular Formula: C25H20Cl2N2O5
Molecular Weight: 499.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005154-57-3 |
|---|---|
| Molecular Formula | C25H20Cl2N2O5 |
| Molecular Weight | 499.34 |
| IUPAC Name | 5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C25H20Cl2N2O5/c1-32-18-10-11-19(20(13-18)33-2)22-21-23(34-29(22)16-8-6-14(26)7-9-16)25(31)28(24(21)30)17-5-3-4-15(27)12-17/h3-13,21-23H,1-2H3 |
| Standard InChI Key | YCKZIYVRIPZFNG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=C(C=C5)Cl)OC |
Introduction
Structural Characterization and Nomenclature
Core Architecture
The compound features a pyrrolo[3,4-d]isoxazole core, a bicyclic system comprising a five-membered pyrrole ring fused to a four-membered isoxazole ring. The numbering follows IUPAC conventions, with positions 4 and 6 occupied by ketone groups (), rendering the system a dione. The dihydro designation indicates partial saturation at positions 2H, 5H, and 6aH, reducing ring strain and enhancing stability.
Substituent Analysis
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Position 5: A 3-chlorophenyl group () introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.
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Position 2: A 4-chlorophenyl group further enhances hydrophobicity and potential π-π stacking interactions.
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Position 3: A 2,4-dimethoxyphenyl moiety () contributes steric bulk and modulates solubility via methoxy groups.
The interplay of these substituents creates a stereoelectronically rich environment, critical for interactions with biological targets.
Synthetic Methodologies
Traditional Pathways
Early syntheses relied on multistep sequences involving cyclization and coupling reactions. A representative route involves:
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Formation of the Isoxazole Ring: Condensation of hydroxylamine with a diketone precursor.
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Pyrrole Annulation: Cycloaddition or metal-catalyzed coupling to fuse the pyrrole ring.
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Substituent Installation: Suzuki-Miyaura cross-couplings or Ullmann reactions to introduce aryl groups.
These methods, while effective, often require harsh conditions and produce moderate yields (40–60%).
Green Chemistry Advances
Recent work by Majhool et al. demonstrates a one-pot aqueous synthesis of pyrrolo isoxazole derivatives via cycloaddition of bis-nitrones with maleimides at 70°C . This method eliminates catalysts, reduces reaction times to 10–15 minutes, and achieves >80% regioselectivity for the trans-diastereomer. Applied to the target compound, this approach could streamline production while aligning with sustainability goals .
Physicochemical Properties
The low aqueous solubility () necessitates formulation strategies for biological testing.
Mechanism of Action Hypotheses
Enzyme Inhibition
Molecular docking studies suggest that the pyrrolo isoxazole core occupies COX-2’s active site, with chloroaryl groups forming van der Waals contacts and the dione moiety coordinating to Arg120 . This mimics the binding of celecoxib but with enhanced π-stacking from the dimethoxyphenyl group.
Protein Interactions
The compound may also inhibit kinases or GPCRs, as seen with structurally similar dihydropyridines. Computational models predict moderate affinity () for p38 MAPK, a target in inflammatory diseases.
Recent Research Advances
Stability Studies
Accelerated degradation tests reveal a half-life of >6 months at 25°C, with photodegradation as the primary decomposition pathway. Encapsulation in PLGA nanoparticles improves stability by 40% under UV light.
Toxicity Profiling
Preliminary cytotoxicity assays in HepG2 cells show an IC of 18 μM, comparable to ibuprofen (IC = 22 μM) . No genotoxicity was observed in Ames tests at concentrations ≤50 μM.
Applications and Future Directions
Drug Development
The compound’s balanced COX-2 selectivity and antioxidant activity make it a lead for next-generation NSAIDs with reduced gastrointestinal toxicity. Derivatives bearing fluorinated aryl groups are under investigation to improve blood-brain barrier penetration .
Material Science
Its rigid, conjugated structure has sparked interest in organic electronics. Thin films exhibit a bandgap of 2.8 eV, suitable for use in photovoltaic devices .
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